

Certificate of Analysis for 3-Epi-Ochratoxin C-d5 reference standard

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Compound of Interest

Compound Name: 3-Epi-Ochratoxin C-d5

Cat. No.: B15554577

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Technical Guide: 3-Epi-Ochratoxin C-d5 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and methodologies associated with the **3-Epi-Ochratoxin C-d5** reference standard. While a specific Certificate of Analysis for this compound is not publicly available, this document compiles representative data and protocols from scientific literature and supplier specifications to serve as a detailed resource for its application, particularly as an internal standard in quantitative analysis.

Physicochemical and Analytical Data

The following table summarizes the key physicochemical properties for **3-Epi-Ochratoxin C-d5**, compiled from various chemical suppliers. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.

Parameter	Value	Source
Chemical Name	3-Epi-Ochratoxin C-d5	[1][2]
Synonyms	(2S)-2-[[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(pentadeuteriophenyl)propanoic acid ethyl ester	N/A
Molecular Formula	C ₂₂ H ₁₇ D ₅ ClNO ₆	[3]
Molecular Weight	436.9 g/mol	[2][3]
CAS Number	1356840-94-2 (for Ochratoxin C-d5)	[3]
Appearance	Solid (Typical)	[4]
Solubility	Soluble in Methanol, Acetonitrile, DMF, DMSO	[4]
Storage Conditions	Store at -20°C or below in a dark place.	[5]

Note: Data is representative and may vary by lot. Always refer to the lot-specific Certificate of Analysis provided by the supplier.[6]

Application as an Internal Standard

3-Epi-Ochratoxin C-d5 is a stable isotope-labeled analog of Ochratoxin C. Its primary application is as an internal standard for the quantification of Ochratoxin C, and potentially other ochratoxins, in various matrices using isotope dilution mass spectrometry (ID-MS).[1][6] The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations during sample preparation and ionization.[7][8][9]

Representative Experimental Protocol: LC-MS/MS Analysis

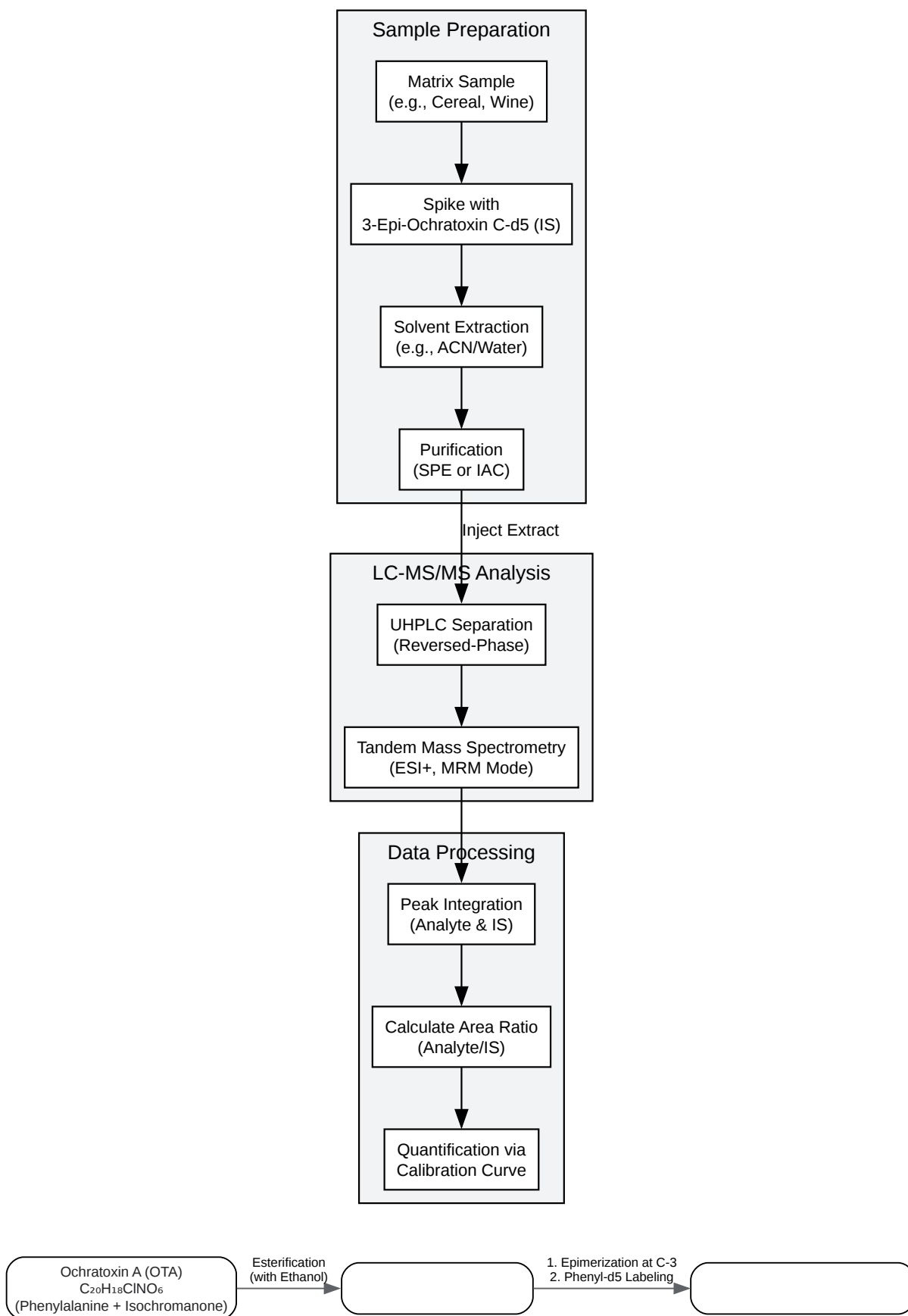
The following protocol is a representative example for the analysis of ochratoxins in a complex matrix (e.g., cereals, wine, biological fluids) using **3-Epi-Ochratoxin C-d5** as an internal standard. Parameters are based on established methods for ochratoxin analysis and should be optimized for specific instrumentation and matrices.^{[1][10][11]}

Step	Parameter	Description
Sample Preparation	Extraction	Samples are typically extracted with an organic solvent mixture, such as acetonitrile/water (84:16, v/v) or methanol/water. [1] [11] Acidification with formic or acetic acid can improve extraction efficiency.
Cleanup	Immunoaffinity columns (IAC) or Solid-Phase Extraction (SPE) with C18 cartridges are commonly used to remove interfering matrix components. [1] [11]	
LC Separation	Column	Waters ACQUITY BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 μ m) or equivalent reversed-phase column. [1]
Mobile Phase A	Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.	
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid.	
Gradient	A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.	
Flow Rate	0.2 - 0.4 mL/min.	
Column Temperature	40 °C.	

MS/MS Detection	Ionization Mode	Electrospray Ionization, Positive (ESI+). [1]
Scan Type	Multiple Reaction Monitoring (MRM).	
Precursor Ion (Q1)	[M+H] ⁺ for 3-Epi-Ochratoxin C-d5 (e.g., m/z 437.9).	
Product Ions (Q3)	At least two characteristic product ions should be monitored for confirmation (e.g., fragmentation of the ester and amide bonds).	
Quantification	Method	The ratio of the peak area of the analyte (Ochratoxin C) to the peak area of the internal standard (3-Epi-Ochratoxin C-d5) is used to construct a calibration curve and quantify the analyte concentration in the sample. [7]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and chemical relationships relevant to the use of **3-Epi-Ochratoxin C-d5**.



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